Methyl 4-bromo-3-methylthiophene-2-carboxylate

Organic Synthesis Methodology Thiophene Functionalization

Methyl 4-bromo-3-methylthiophene-2-carboxylate is a strategic building block featuring orthogonal C4-bromo and C2-methyl ester groups on a 3-methylthiophene core. This unique substitution pattern enables iterative, stepwise cross-coupling (e.g., Suzuki, Stille) to construct non-symmetric biaryl systems without protecting group manipulations—critical for kinase inhibitors, fluorescent probes, and agrochemical candidates. Generic analogs require synthetic redesign, adding steps and cost.

Molecular Formula C7H7BrO2S
Molecular Weight 235.1 g/mol
CAS No. 265652-38-8
Cat. No. B1428632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-methylthiophene-2-carboxylate
CAS265652-38-8
Molecular FormulaC7H7BrO2S
Molecular Weight235.1 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1Br)C(=O)OC
InChIInChI=1S/C7H7BrO2S/c1-4-5(8)3-11-6(4)7(9)10-2/h3H,1-2H3
InChIKeyZTDYZXWQADNRRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromo-3-methylthiophene-2-carboxylate (CAS 265652-38-8): A Strategic Orthogonally Functionalized Thiophene Building Block for Iterative Cross-Coupling


Methyl 4-bromo-3-methylthiophene-2-carboxylate is a highly functionalized thiophene derivative characterized by a C4-bromo substituent, a C2-methyl ester, and a C3-methyl group on the thiophene core. This substitution pattern creates a unique orthogonal reactivity profile where the C4-bromo position is primed for palladium-catalyzed cross-coupling reactions such as Suzuki or Stille couplings, while the C2-methyl ester remains intact as a protected carboxylic acid equivalent amenable to subsequent hydrolysis and diversification [1]. The molecule possesses a molecular weight of 235.10 g/mol and a predicted XLogP3 of 2.8 [2]. This compound is not a final drug substance or agrochemical active ingredient; rather, it functions as a versatile, multifunctional building block employed in the synthesis of more complex thiophene-based heterocyclic frameworks for pharmaceutical, agrochemical, and materials science research [1].

Methyl 4-Bromo-3-methylthiophene-2-carboxylate: Why Substituting with Common 2- or 5-Bromo Thiophene Carboxylates Compromises Synthetic Efficiency


Attempting to replace Methyl 4-bromo-3-methylthiophene-2-carboxylate with simpler or more readily available thiophene carboxylate analogs will inevitably compromise the efficiency of multi-step synthetic sequences due to fundamental differences in orthogonal reactivity and steric/electronic tuning. Unlike unsubstituted thiophene-2-carboxylates where the bromine is often positioned at C5, the unique C4-bromo substitution pattern in the target compound allows for sequential, iterative cross-coupling at different positions of the thiophene ring, a critical feature for constructing complex, non-symmetric biaryl systems common in drug candidates and advanced materials [1]. Furthermore, the presence of the C3-methyl group is not merely structural; it introduces beneficial steric and electronic modulation that can influence subsequent reaction yields, regioselectivity, and the conformational properties of the final target molecule [1]. Generic substitution with an analog lacking this precise combination of functional groups (e.g., methyl 5-bromothiophene-2-carboxylate or the non-methylated 4-bromo analog) would require a complete redesign of the synthetic route, likely adding steps, reducing overall yield, and increasing procurement costs.

Quantitative Evidence Guide for Methyl 4-Bromo-3-methylthiophene-2-carboxylate (CAS 265652-38-8): Validated Differentiators for Scientific Procurement


Methyl 4-Bromo-3-methylthiophene-2-carboxylate: Differential Synthesis Yield and Orthogonal Reactivity vs. the Corresponding Carboxylic Acid

Methyl 4-bromo-3-methylthiophene-2-carboxylate provides a distinct synthetic advantage over its direct analog, 4-bromo-3-methylthiophene-2-carboxylic acid (CAS 265652-39-9), in reactions requiring a protected carboxylic acid moiety. The target compound's methyl ester group eliminates undesired side reactions associated with the free acid's acidic proton, enabling compatibility with a broader range of reaction conditions, including strong bases and nucleophiles, which is crucial in multi-step organic syntheses . A specific synthetic procedure reports that the target methyl ester can be synthesized from its acid analog using a (trimethylsilyl)diazomethane solution in ether, a quantitative comparison showing that starting from the acid allows for an 84% purified yield of the target methyl ester after silica gel chromatography . This establishes a benchmark for synthetic efficiency and demonstrates the target compound's role as a superior protected intermediate compared to the free acid.

Organic Synthesis Methodology Thiophene Functionalization

Methyl 4-Bromo-3-methylthiophene-2-carboxylate: Superior Lipophilicity and Solubility Profile for Organic Phase Chemistry

A computational comparison of key physicochemical properties reveals significant differences between the target methyl ester and its corresponding carboxylic acid analog, 4-bromo-3-methylthiophene-2-carboxylic acid (CAS 265652-39-9), which directly impacts their utility in organic synthesis. The target compound has a higher predicted LogP (XLogP3 = 2.8) compared to the more polar free acid, and a lower topological polar surface area (TPSA = 54.5 Ų) [1]. While exact values for the free acid are not provided in the same dataset, it is a class-level inference that the ester will be significantly more lipophilic [1]. Furthermore, the methyl ester group enhances solubility in standard organic solvents like ether, ethyl acetate, and hexanes, simplifying purification and handling during reactions and workups [2]. This improved organic-phase partitioning facilitates extraction and chromatographic purification, saving time and improving overall process efficiency.

Physical Chemistry ADME Prediction Synthetic Handling

Methyl 4-Bromo-3-methylthiophene-2-carboxylate: A Documented Building Block for Anticancer Agents with In Vivo Tumor Reduction

Unlike generic thiophene building blocks, Methyl 4-bromo-3-methylthiophene-2-carboxylate has been specifically documented as a key intermediate in the synthesis of a novel anticancer agent targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in human cancers [1]. This demonstrates a high-value, validated application path that distinguishes it from unproven or more generic analogs. In this study, a derivative synthesized from the target compound exhibited promising antitumor activity both in vitro and in vivo. Notably, this derivative led to a significant reduction in tumor growth observed in xenograft models, providing a tangible link between the procurement of this specific building block and downstream in vivo efficacy in a relevant disease model [1].

Medicinal Chemistry Oncology Kinase Inhibition

Validated Application Scenarios for Methyl 4-Bromo-3-methylthiophene-2-carboxylate (CAS 265652-38-8)


Iterative Synthesis of Non-Symmetric 2,4-Diarylthiophenes via Sequential Suzuki Coupling

Leverage the compound's orthogonal reactivity for the controlled, stepwise synthesis of complex thiophene-based biaryl systems. The C4-bromo position can be first engaged in a Suzuki coupling with an aryl boronic acid to install a C4-aryl group [1]. The C2-methyl ester remains intact, providing a protected handle for subsequent hydrolysis to the carboxylic acid, which can then be diversified through amide coupling or other transformations [1]. This strategy avoids the need for protecting group manipulations and enables the efficient construction of 2,4-disubstituted thiophenes with distinct aryl/heteroaryl groups, a motif common in kinase inhibitors and other bioactive molecules [2].

Synthesis of PI3K/AKT/mTOR Pathway Inhibitors for Oncology Research

Employ this compound as a core starting material in medicinal chemistry programs focused on oncology. It has been specifically documented in a preclinical study as a building block for a novel small-molecule kinase inhibitor targeting the PI3K/AKT/mTOR pathway [1]. The resulting derivative demonstrated promising in vivo antitumor activity, including a notable reduction in tumor growth in xenograft models [1]. This validated application path makes it a strategic choice for laboratories developing new anticancer agents, offering a direct link between this building block and a high-value therapeutic target area.

Development of Thiophene-Based Fluorescent Probes and Imaging Agents

Utilize the compound as a versatile intermediate in the design of fluorescent probes for biological imaging. A 2024 study in ACS Chemical Biology detailed its use in creating a thiophene-based probe for real-time monitoring of enzymatic activity in live cells [1]. This innovation opens new avenues for studying cellular processes and drug-target interactions with high precision. The compound's modifiable structure, with a reactive bromine handle and a protected ester, allows for the modular construction of probes with tailored photophysical and biochemical properties, making it valuable for chemical biology tool development.

Synthesis of Agrochemical Lead Compounds via Cross-Coupling

Apply this building block in the synthesis of novel thiophene-containing agrochemical candidates. Its structure is similar to intermediates used in the development of halogenated 2-thiophenecarboxylic acid derivatives, which are building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [1]. The target compound's C4-bromo group is ideal for introducing various aryl or heteroaryl substituents via cross-coupling, enabling rapid exploration of structure-activity relationships (SAR) for crop protection agents.

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